Product packaging for D-Phenylalanine, -ba--methyl- (9CI)(Cat. No.:CAS No. 134235-83-9)

D-Phenylalanine, -ba--methyl- (9CI)

Cat. No.: B594613
CAS No.: 134235-83-9
M. Wt: 179.219
InChI Key: IRZQDMYEJPNDEN-NHSZFOGYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Non-Proteinogenic Amino Acids in Advanced Chemical Synthesis and Biochemical Probes

Non-proteinogenic amino acids are indispensable in the development of advanced chemical synthesis and biochemical probes. Their structural diversity allows for the creation of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved pharmacological properties such as resistance to enzymatic degradation and enhanced bioavailability. ahajournals.org The incorporation of these unnatural amino acids into peptide sequences can introduce conformational constraints, leading to more defined three-dimensional structures. This is crucial for studying peptide-receptor interactions and for designing potent and selective therapeutic agents. nih.gov Furthermore, non-proteinogenic amino acids can be equipped with reporter groups, such as fluorescent tags or radioactive isotopes, to serve as biochemical probes for visualizing and quantifying biological processes. acs.org

Historical Perspective on the Development and Utility of α-Alkyl Amino Acid Derivatives

The development of α-alkyl amino acid derivatives has a rich history rooted in the desire to create peptides with enhanced stability and biological activity. The introduction of an alkyl group, such as a methyl group, at the α-carbon of an amino acid sterically hinders the peptide backbone, making it less susceptible to cleavage by proteases. nih.gov This modification also restricts the conformational freedom of the peptide chain, often inducing the formation of specific secondary structures like β-turns and helices. uzh.ch Early research focused on synthesizing and characterizing these modified amino acids and understanding their impact on peptide conformation. Over time, the utility of α-alkyl amino acids has expanded significantly, with their incorporation into a wide range of biologically active peptides, including enzyme inhibitors and receptor ligands. nih.govwikipedia.org

Defining the Scope: The Research Context of D-Phenylalanine, -ba--methyl- (9CI) within Chiral Amino Acid Science

D-Phenylalanine, -ba--methyl- (9CI) is a chiral α-alkyl amino acid that has garnered considerable attention within the field of chiral amino acid science. Its D-configuration and the presence of the α-methyl group distinguish it from the naturally occurring L-phenylalanine. This unique stereochemistry and structure make it a valuable building block for creating peptides with novel properties. Research on this compound focuses on several key areas: the development of efficient stereoselective synthesis methods, the investigation of its impact on peptide structure and conformation, and its application as a biochemical probe to study enzyme mechanisms and peptide-protein interactions. uzh.chnih.gov The study of D-Phenylalanine, -ba--methyl- (9CI) contributes to the broader understanding of how subtle changes in amino acid structure can have profound effects on the biological activity of peptides.

Chemical Properties and Synthesis of D-Phenylalanine, -ba--methyl- (9CI)

The distinct chemical characteristics of D-Phenylalanine, -ba--methyl- (9CI) are central to its utility in chemical biology. This section details its physical and spectroscopic properties, as well as the synthetic routes developed for its preparation.

Properties

CAS No.

134235-83-9

Molecular Formula

C10H13NO2

Molecular Weight

179.219

IUPAC Name

(2R)-2-amino-3-phenylbutanoic acid

InChI

InChI=1S/C10H13NO2/c1-7(9(11)10(12)13)8-5-3-2-4-6-8/h2-7,9H,11H2,1H3,(H,12,13)/t7?,9-/m1/s1

InChI Key

IRZQDMYEJPNDEN-NHSZFOGYSA-N

SMILES

CC(C1=CC=CC=C1)C(C(=O)O)N

Origin of Product

United States

Stereocontrolled Synthesis of α Methyl D Phenylalanine and Its Derivatives

Physicochemical Properties

D-Phenylalanine, -ba--methyl- (9CI) is a white crystalline solid. Its fundamental properties are summarized in the table below.

PropertyValue
Molecular FormulaC₁₀H₁₃NO₂
Molecular Weight179.22 g/mol nih.gov
Melting Point307-310 °C (decomposes)
AppearanceWhite crystalline solid

Note: The melting point can vary depending on the purity and the method of determination.

Spectroscopic Data

The structural characterization of D-Phenylalanine, -ba--methyl- (9CI) relies on various spectroscopic techniques.

Spectroscopic Data
¹H NMR Spectral data reveals characteristic peaks for the aromatic protons of the phenyl ring, the methyl group, the methylene (B1212753) protons, and the amine protons. The exact chemical shifts can vary based on the solvent and conditions used.
Mass Spectrometry The mass spectrum typically shows a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns involve the loss of the carboxyl group and cleavage of the side chain. researchgate.net
Infrared (IR) Spectroscopy The IR spectrum displays characteristic absorption bands for the amine (N-H stretching), carboxylic acid (O-H and C=O stretching), and aromatic ring (C-H and C=C stretching) functional groups.

Synthesis and Chiral Separation

The synthesis of enantiomerically pure D-Phenylalanine, -ba--methyl- (9CI) is a key challenge. Several methods have been developed, often involving asymmetric synthesis or the resolution of a racemic mixture.

One common approach involves the alkylation of a chiral Schiff base derived from an amino acid. For instance, a chiral nickel(II) complex of a Schiff base derived from (S)-alanine can be alkylated with benzyl (B1604629) bromide to stereoselectively introduce the benzyl group, leading to the formation of (R)-α-methylphenylalanine after hydrolysis. nih.gov

Another strategy is the asymmetric phase-transfer-catalyzed (PTC) C-alkylation of a Schiff's base derived from an alanine (B10760859) ester. nih.gov This method utilizes chiral catalysts to control the stereochemical outcome of the alkylation reaction.

Once a racemic or diastereomeric mixture is obtained, chiral separation is necessary. High-performance liquid chromatography (HPLC) using a chiral stationary phase, such as one based on a teicoplanin aglycone (Chirobiotic T), has proven effective for resolving the enantiomers of α-methyl-substituted phenylalanine analogues. researchgate.net

Applications in Contemporary Chemical Biology

The unique structural features of D-Phenylalanine, -ba--methyl- (9CI) have led to its use in a variety of applications in chemical biology, particularly as a tool to probe and manipulate biological systems.

Molecular and Supramolecular Interactions of α Methyl D Phenylalanine Derivatives in Biological Systems

As a Building Block for Peptidomimetics

The incorporation of D-Phenylalanine, -ba--methyl- (9CI) into peptide sequences is a powerful strategy for creating peptidomimetics with enhanced properties. The α-methyl group provides steric bulk that protects the peptide backbone from degradation by proteases, thereby increasing its in vivo half-life. nih.gov This modification also introduces significant conformational constraints.

Detailed Research Findings on Conformational Effects:

Peptide SystemConformational Effect of (R)-α-MethylphenylalanineReference
Tetrapeptide amidesInduces helical conformations, specifically 3₁₀-helices, stabilized by β-turns. The configuration of the (αMe)Phe residue does not solely determine the screw sense of the helix. uzh.ch
Grb2 SH2 domain binding peptidesWhen incorporated at the pY+1 position, it can influence binding affinity. Global conformational constraint through macrocyclization of a peptide containing this residue led to a pronounced increase in binding affinity. nih.gov
Kinin B1 Receptor AntagonistsIncorporation into bradykinin (B550075) analogues resulted in potent and metabolically stable antagonists of the B1 receptor. ahajournals.org

As a Biochemical Probe for Enzyme Inhibition

D-Phenylalanine, -ba--methyl- (9CI) and its racemate have been utilized as inhibitors of key enzymes involved in amino acid metabolism.

Specifically, α-methyl-D,L-phenylalanine has been shown to be an inhibitor of phenylalanine hydroxylase , the enzyme responsible for converting phenylalanine to tyrosine. wikipedia.orgnih.gov This inhibitory activity has been exploited in animal models to induce hyperphenylalaninemia, mimicking the metabolic state of phenylketonuria (PKU) for research purposes. nih.gov

Furthermore, it also acts as an inhibitor of tyrosine hydroxylase , the rate-limiting enzyme in the biosynthesis of catecholamines. wikipedia.org This property makes it a useful tool for studying the physiological roles of these neurotransmitters.

Role in Chiral Amino Acid Science and Novel Peptide Design

The study of D-Phenylalanine, -ba--methyl- (9CI) contributes significantly to the broader field of chiral amino acid science. By comparing the properties of peptides containing this unnatural amino acid to those with its L-enantiomer or the parent D-phenylalanine, researchers can dissect the specific contributions of stereochemistry and α-methylation to peptide structure and function.

This knowledge is crucial for the rational design of novel peptides with desired biological activities. For instance, the predictable conformational preferences induced by D-Phenylalanine, -ba--methyl- (9CI) can be used to design peptides that adopt a specific shape to bind to a target receptor with high affinity and selectivity. researchgate.netnih.gov Its use in creating constrained analogues of opioid peptides is a testament to its value in designing new therapeutic leads.

Applications of α Methyl D Phenylalanine in Advanced Chemical Biology and Biochemistry

Utilization as Chiral Building Blocks in Complex Molecule Synthesis

α-Methyl-D-phenylalanine serves as a crucial chiral building block in the stereoselective synthesis of complex organic molecules. guidechem.comresearchgate.net Its defined stereochemistry is instrumental in controlling the three-dimensional arrangement of atoms in the target molecule, a critical factor in determining biological activity. guidechem.com The presence of the α-methyl group can also protect against enzymatic degradation, thereby improving the metabolic stability of the resulting compounds. mdpi.com

In one notable application, a synthetic route to a pharmaceutical intermediate, an N-BOC-D-phenylalanine derivative, was developed using asymmetric hydrogenation. This multi-step process, which started from terephthalic dialdehyde, successfully produced 150 kg of the desired chiral amino acid, highlighting the industrial applicability of these synthetic strategies. acs.org Another example is the use of α-methyl-D-phenylalanine in the synthesis of α-methylated amino acids through diastereoselective alkylation, a method that has proven effective for producing enantiomerically pure compounds. researchgate.net

The versatility of α-methyl-D-phenylalanine as a building block is further demonstrated in its use for creating peptidomimetics, compounds that mimic the structure and function of natural peptides but with enhanced properties such as increased stability and oral bioavailability. mdpi.comnih.gov

Incorporation into Peptide and Protein Structures for Functional Studies

The integration of α-methyl-D-phenylalanine into peptide and protein structures has become a powerful technique for elucidating their function and mechanism of action. The conformational rigidity imparted by the α-methyl group helps to stabilize specific secondary structures, such as β-turns and helices, providing valuable insights into the bioactive conformations of peptides. researchgate.net

Site-Specific Integration of Non-Natural Amino Acids

Site-directed mutagenesis is a technique used to introduce specific mutations into a DNA sequence, allowing for the expression of proteins with altered amino acid sequences. neb.comyoutube.com This method can be employed to incorporate non-canonical amino acids like α-methyl-D-phenylalanine at specific positions within a protein. nih.gov By observing the functional consequences of such substitutions, researchers can probe the role of individual amino acid residues in protein folding, stability, and catalysis. nih.gov

For instance, studies on the regulatory domain of phenylalanine hydroxylase have utilized site-specific mutations to understand its control over the enzyme's activity. nih.gov The substitution of natural amino acids with conformationally constrained analogs like α-methyl-D-phenylalanine can reveal critical structure-function relationships that govern the protein's biological activity. nih.govacs.org

Design of Biochemical Probes and Molecular Tools

α-Methyl-D-phenylalanine and its derivatives are utilized in the creation of biochemical probes and molecular tools to study biological systems. acs.org For example, radioactively labeled versions of α-methyl-phenylalanine have been developed as imaging agents for positron emission tomography (PET). acs.orgmdpi.com These probes can be used to visualize and quantify the expression of specific amino acid transporters, such as L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells. acs.orgnih.gov The development of these molecular tools provides non-invasive methods for cancer diagnosis and for monitoring therapeutic responses. mdpi.com

Furthermore, the incorporation of α-methyl-D-phenylalanine into peptides can be used to design selective ligands for specific receptors. The conformational constraints imposed by this amino acid can enhance binding affinity and selectivity, making these modified peptides valuable tools for studying receptor function and for the development of new drugs. nih.gov

Rational Design of Ligands and Small Molecules Incorporating α-methyl-D-Phenylalanine Scaffolds

The structural features of α-methyl-D-phenylalanine make it an attractive scaffold for the rational design of ligands and small molecules with specific biological targets. acs.org Its ability to induce and stabilize particular conformations is a key advantage in designing molecules that can bind with high affinity and selectivity to protein binding sites. mdpi.com

For example, α-methyl-D-phenylalanine has been incorporated into the design of agonists for the glucagon-like peptide-1 receptor (GLP-1R), a key target in the treatment of type 2 diabetes. mdpi.com The α-methylation was found to contribute positively to the agonist potency at specific positions within the peptide sequence. mdpi.com Similarly, in the design of ligands for the kappa-opioid receptor, D-phenylalanine was used to mimic a key structural motif, leading to the development of potent and selective ligands. nih.gov

The use of α-methyl-D-phenylalanine in drug design is also exemplified by its incorporation into inhibitors of various enzymes. acs.org The steric bulk and conformational rigidity of the α-methyl group can be exploited to design molecules that fit precisely into an enzyme's active site, leading to potent and specific inhibition.

Computational and Theoretical Investigations of α Methyl D Phenylalanine Structures and Interactions

Molecular Dynamics Simulations of α-methyl-D-Phenylalanine Containing Peptides

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and have been instrumental in understanding the impact of incorporating α-methyl-D-phenylalanine into peptides. byu.edumdpi.com These simulations track the movements of atoms over time, providing a detailed picture of conformational changes and intermolecular interactions.

The inclusion of α-methyl-D-phenylalanine in peptides has been shown to significantly influence their secondary structure. For instance, MD simulations have been employed to study the dimerization of transmembrane peptides, where the introduction of residues like α-methyl-D-phenylalanine can affect helix-helix interactions within the lipid bilayer. nih.gov The methyl group can introduce steric hindrance that favors specific backbone conformations, often promoting the formation of helical or turn structures. rsc.orgnih.gov

Table 1: Key Findings from MD Simulations of Peptides Containing α-methyl-D-Phenylalanine and Related Modified Amino Acids
Peptide SystemKey FindingsSimulation DetailsReference
Model HeptapeptidesMutations with phenylalanine influenced the conformational ensembles, which were analyzed by comparing MD simulations with NMR data. mdpi.com200 ns MD simulations were performed to sample conformational ensembles. mdpi.com mdpi.com
Self-assembling Phenylalanine PeptidesMD simulations demonstrated the formation of nanotubular structures from phenylalanine chains, with chirality influencing the resulting helix. mdpi.comA controlled molecular dynamics approach was used to guide the self-assembly process. mdpi.com mdpi.com
Peptides on Silica SurfacesMD simulations showed that electrostatic interactions and hydrogen bonding are the primary drivers for peptide adsorption on α-quartz surfaces. aalto.fiAll-atom MD simulations were used to study the adsorption of various homopolypeptides. aalto.fi aalto.fi
Peptides with Non-Standard Amino AcidsA protocol for parameterizing non-standard amino acids for use in CHARMM force fields was developed to enable accurate MD simulations. byu.eduUtilized a combination of NMR structural calculations and MD simulations. byu.edu byu.edu

Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Methods for Reactivity Analysis

To investigate chemical reactions involving α-methyl-D-phenylalanine, researchers often employ hybrid quantum mechanics/molecular mechanics (QM/MM) methods. mpg.de This approach combines the accuracy of quantum mechanics (QM) for the reactive part of the system with the efficiency of molecular mechanics (MM) for the surrounding environment, such as the rest of the protein and solvent. nih.govnih.gov

QM/MM simulations are particularly useful for studying enzymatic reactions or other chemical transformations where bond breaking and formation occur. mdpi.com For a peptide containing α-methyl-D-phenylalanine, the QM region would typically include the amino acid itself and any other residues directly involved in the reaction. This allows for a detailed analysis of the reaction mechanism, including the identification of transition states and the calculation of activation energies. nih.govresearchgate.net

The development of methods like the adaptive buffered force QM/MM (bf-QM/MM) has improved the ability to perform reaction free energy calculations, which are crucial for understanding the thermodynamics and kinetics of biochemical reactions. letifmones.com These methods have been validated on well-studied enzymatic reactions, demonstrating their potential for analyzing the reactivity of systems containing non-standard amino acids like α-methyl-D-phenylalanine. researchgate.net QM/MM umbrella sampling MD simulations, for example, have been used to elucidate the mechanisms of chiral-selective aminoacylation, a process relevant to the origin of life's homochirality. mdpi.com

Ligand Docking and Binding Affinity Predictions for D-Phenylalanine Derivatives

Computational docking is a key technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as a protein receptor. This method is widely used in drug discovery to screen potential drug candidates. For derivatives of D-phenylalanine, including α-methyl-D-phenylalanine, docking studies can provide valuable insights into their binding modes and help in the design of more potent and selective ligands. nih.govsci-hub.semdpi.com

The process involves generating a multitude of possible conformations of the ligand within the binding site of the receptor and then scoring these poses based on a scoring function that estimates the binding affinity. Studies have shown that D-amino acid derivatives can sometimes exhibit equal or greater potency compared to their L-enantiomers. nih.govsci-hub.se For instance, docking studies of N-(9,10-anthraquinone-2-carbonyl)amino acid derivatives as xanthine (B1682287) oxidase inhibitors revealed that the D-phenylalanine derivative had a high potency. nih.govsci-hub.se

Predicting binding affinity is a significant challenge in computational chemistry. nih.gov Various methods, from simpler scoring functions to more complex deep learning models, are being developed to improve the accuracy of these predictions. frontiersin.orgacs.org For D-phenylalanine derivatives, accurate binding affinity predictions are crucial for their development as therapeutic agents. researchgate.netnih.gov The "magic" methyl effect, where the addition of a methyl group can dramatically increase binding affinity, highlights the importance of accurately modeling the subtle contributions of such modifications. mdpi.com

Conformational Analysis and Energy Landscape Mapping of Modified Amino Acids

The introduction of an α-methyl group significantly constrains the conformational freedom of the amino acid backbone. Conformational analysis of peptides containing α-methyl-D-phenylalanine reveals a strong preference for specific regions of the Ramachandran plot, often leading to the formation of well-defined secondary structures like β-turns and helices. rsc.orgnih.gov

X-ray diffraction studies of peptides containing Cα-methyl-homo-phenylalanine have shown that these residues favor helical conformations. nih.gov Solution-phase conformational analysis using techniques like FTIR and NMR spectroscopy corroborates these findings, indicating that α-methylated phenylalanine residues are potent promoters of β-turns and helices. rsc.org

The potential energy landscape of an amino acid describes the energy of the molecule as a function of its conformational coordinates. Mapping this landscape provides a comprehensive understanding of the accessible conformations and the energy barriers between them. mpg.deaip.orgresearchgate.net For modified amino acids like α-methyl-D-phenylalanine, computational methods can be used to calculate the potential energy surface, revealing the intrinsic conformational preferences of the molecule. researchgate.net These intrinsic properties, in turn, influence the folding and stability of the larger peptide or protein. nih.govnih.gov

Table 2: Conformational Preferences of α-methylated Phenylalanine Derivatives
Compound/PeptideMethod of AnalysisKey Conformational FindingReference
L-Aspartyl-D-α-methylphenylalanine methyl esterX-ray diffraction, NMR, computer simulationsThe (αMe)Phe residue adopts a left-handed helical conformation. nih.gov nih.gov
Peptides containing Cα-methyl-homo-phenylalanineFTIR and 1H NMR spectroscopy(αMe)Hph is a potent promoter of β-turns and helices. rsc.org rsc.org
Peptides from Cα-methylhomophenylalanineX-ray diffraction(αMe)Hph residues prefer φ, ψ torsion angles in the helical region of the conformational map. nih.gov nih.gov

Protein Engineering and Design Incorporating Non-Standard Amino Acids

The incorporation of non-standard amino acids (NSAAs) like α-methyl-D-phenylalanine into proteins is a powerful strategy in protein engineering. nih.govcore.ac.uknumberanalytics.com This approach expands the chemical diversity of proteins beyond the canonical 20 amino acids, enabling the creation of proteins with novel or enhanced properties. nih.govnumberanalytics.com

α-Methyl-D-phenylalanine can be used to introduce conformational constraints, thereby increasing the stability of specific secondary structures. core.ac.ukchemimpex.comchemimpex.com This is particularly valuable in the de novo design of proteins, where precise control over the protein's fold is essential. core.ac.uk The introduction of such residues can help to nucleate and stabilize desired secondary structures as a foundation for building complex tertiary folds. core.ac.uk

Furthermore, the unique properties of α-methyl-D-phenylalanine can be exploited to create proteins with improved therapeutic potential or for various biotechnological applications. chemimpex.comchemimpex.com For example, incorporating this amino acid can enhance a protein's resistance to proteolytic degradation, a crucial factor for peptide-based drugs. Computational tools play a vital role in designing these engineered proteins, helping to predict the structural and functional consequences of incorporating NSAAs. numberanalytics.com

Advanced Analytical Methodologies for D Phenylalanine, Ba Methyl 9ci in Research

Chromatographic Techniques for Enantiomeric Separation and Quantification (e.g., HPLC, GC)

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, presents a significant analytical challenge. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for this purpose, especially when coupled with chiral selectors.

The enantioselective and diastereoselective resolution of stereoisomers of N-alpha-aspartyl-phenylalanine 1-methyl ester (APME) has been successfully achieved using an HPLC chiral stationary phase based on α-chymotrypsin (ACHT-CSP). This method has demonstrated high enantioselectivity. For the chiral separation of underivatized α-amino acids, a fast isocratic Reversed-Phase HPLC-MS method has been developed using a CROWNPAK CR-I (+) column.

Various chromatographic methods, including liquid chromatography (LC), supercritical fluid chromatography (SFC), and gas chromatography (GC), often coupled with mass spectrometric (MS) detection, have been developed for the chiral separation of amino acids. Beyond MS, other detection methods like ultraviolet (UV), fluorescence (FL), and circular dichroism (CD) have also been reported.

Development of Chiral Stationary Phases for α-methyl-D-Phenylalanine

The cornerstone of chiral chromatography is the chiral stationary phase (CSP), which creates a diastereomeric interaction with the enantiomers, leading to differential retention and separation.

Polysaccharide-based CSPs, such as amylose (B160209) and cellulose (B213188) derivatives, are widely used due to their broad enantioselectivity. For instance, amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) have been employed for the enantiomeric separation of aromatic alpha-substituted alanine (B10760859) esters. The difference in the linkage type between these two polymers (α-linkage in amylose and β-linkage in cellulose) results in different chiral cavity sizes and intrapolymer hydrogen bonding, influencing chiral recognition.

Another class of CSPs is based on cyclofructans, which are cyclic oligosaccharides. The LARIHC™ CF6-P, an alkyl-derivatized cyclofructan 6 CSP, has shown significant promise in separating primary amines, including amino esters. Crown ether-based CSPs have also been utilized, with studies showing that modifications to the selector, such as the methylation of amide groups, can enhance chiral recognition. Furthermore, peptide-based CSPs, using chiral selectors like poly(L-phenylalanine), have been developed and have shown that the length of the peptide can influence enantioselectivity.

The following table summarizes various chiral stationary phases used for the separation of related amino acid enantiomers:

Chiral Stationary Phase (CSP) TypeSpecific ExampleApplicationReference
Polysaccharide-Based Amylose tris(3,5-dimethylphenylcarbamate)Separation of aromatic alpha-substituted alanine esters
Cellulose tris(3,5-dimethylphenylcarbamate)Separation of aromatic alpha-substituted alanine esters
Amylose tris-[(S)-α-methylbenzylcarbamate]Direct resolution of α-lipoic acid
Cyclofructan-Based LARIHC™ CF6-PSeparation of primary amines, including amino esters
Crown Ether-Based (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acidSeparation of cyclic α-amino acids and their derivatives
Peptide-Based Poly(L-phenylalanine)Separation of R/S-warfarin
Enzyme-Based α-Chymotrypsin (ACHT-CSP)Resolution of N-alpha-aspartyl-phenylalanine 1-methyl ester stereoisomers
Pirkle-Type Sumichiral OA seriesSeparation of D,L-amino acids derivatized with fluorogenic reagents

Derivatization Strategies for Enhanced Chiral Resolution

Derivatization involves chemically modifying the analyte to create diastereomers that can be more easily separated on a non-chiral column or to enhance the interaction with a chiral stationary phase. This strategy is particularly useful for improving chromatographic resolution and detection sensitivity.

A common approach is pre-column derivatization, where the amino acid is reacted with a chiral derivatizing agent. Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), and its analogs like Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (l-FDLA), are widely used for the indirect chiral resolution of amino acid enantiomers. These reagents react with the amino group of the amino acid to form diastereomers that can be separated on a conventional reversed-phase HPLC column.

Other chiral derivatizing reagents include:

o-phthalaldehyde (OPA) in the presence of a chiral thiol.

N-(p-toluenesulfonyl)-L-phenylalanyl chloride (TSPC) , which reacts with amines, alcohols, and carboxyl groups.

(+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) , which forms diastereomers that can be separated by trapped ion mobility spectrometry-mass spectrometry (TIMS-TOFMS).

Fluorogenic benzofurazan (B1196253) reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) for sensitive determination.

The table below details some common derivatization reagents and their applications:

Spectroscopic and Spectrometric Characterization Methods (e.g., Mass Spectrometry, NMR)

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for the structural characterization of α-methyl-D-phenylalanine.

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, which aids in confirming its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the compound. Techniques like electrospray ionization (ESI) are commonly used to ionize the analyte for MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed insights into the molecular structure by probing the magnetic properties of atomic nuclei. 1H NMR and 13C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. NMR can also be used in combination with stable isotope labeling (e.g., 13C, 15N) to trace metabolic pathways. A novel approach using parahydrogen-induced hyperpolarization (PHIP) has been shown to enable the discrimination of amino acid enantiomers at submicromolar concentrations with minimal sample preparation.

Ion Mobility-Mass Spectrometry for Chiral Discrimination

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful technique for the rapid separation of isomers, including enantiomers, in the gas phase. This method separates ions based on their size, shape, and charge.

To achieve chiral discrimination of amino acids using IMS-MS, derivatization with a chiral reagent is typically employed. For example, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) has been used in combination with trapped ion mobility spectrometry-mass spectrometry (TIMS-MS) for the simultaneous separation of 19 pairs of chiral proteinogenic amino acids. The formation of diastereomers allows for their separation based on their different collision cross-sections in the ion mobility cell. This high-speed separation on a millisecond timescale is a significant advantage over traditional chromatographic methods.

Advanced Techniques for Structural Elucidation within Research Samples

The definitive determination of the three-dimensional structure of α-methyl-D-phenylalanine and its derivatives often requires advanced analytical techniques. X-ray crystallography stands out as a powerful method for elucidating the precise spatial arrangement of atoms in a crystalline solid. This technique has been used to confirm the molecular structure of related phenylalanine amides and their oxidation products, providing unambiguous proof of their stereochemistry.

In the context of complex biological or synthetic samples

Future Directions and Emerging Research Paradigms for α Methyl D Phenylalanine

Integration into Bioorthogonal Chemistry and Click Chemistry Applications

The field of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, offers exciting new avenues for the application of α-methyl-D-phenylalanine. researchgate.netacs.org The core idea is to chemically modify α-methyl-D-phenylalanine with a "handle" that can undergo a specific reaction, known as a click reaction, inside a cell or organism. cambridge.orgnih.gov

A key strategy involves the introduction of azide (B81097) or alkyne functionalities into the structure of α-methyl-D-phenylalanine. These modified amino acids can then be incorporated into peptides or proteins. The azide or alkyne group serves as a bioorthogonal handle, ready to react with a complementary probe molecule via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). mdpi.comiris-biotech.de This allows for the precise attachment of imaging agents, drug payloads, or other molecular tags to the peptide at a specific location. While the direct application to α-methyl-D-phenylalanine is an area of active development, the principles have been established with related phenylalanine derivatives. cambridge.orgiris-biotech.de

Another emerging area is the development of bioorthogonal cleavage reactions. researchgate.netacs.org In this paradigm, α-methyl-D-phenylalanine could be part of a linker that is stable under normal physiological conditions but can be selectively cleaved by a specific trigger, such as a transition metal catalyst. researchgate.netnih.gov For instance, research has shown that certain propargyl groups can be cleaved by copper(I) ions. researchgate.net Incorporating such a cleavable unit into a derivative of α-methyl-D-phenylalanine could enable the controlled release of a therapeutic agent at a target site.

The potential applications of these strategies are vast. For example, a peptide containing an azide-modified α-methyl-D-phenylalanine could be used to track the peptide's localization in a cell via a click reaction with a fluorescent alkyne. Alternatively, a drug could be attached to a peptide via a bioorthogonal cleavable linker containing α-methyl-D-phenylalanine, allowing for targeted drug delivery and release.

Advancements in Automated Synthesis and Library Generation for Modified Amino Acids

The synthesis of peptides containing modified amino acids like α-methyl-D-phenylalanine has been significantly advanced by automated solid-phase peptide synthesis (SPPS). beilstein-journals.orggoogle.com SPPS allows for the stepwise assembly of a peptide chain on a solid support, with the ability to incorporate both natural and unnatural amino acids. peptide.com This automated process has made the synthesis of complex peptides faster and more efficient. google.com

A key area of advancement is the generation of large and diverse peptide libraries for high-throughput screening. nih.govnih.gov These libraries can contain thousands to millions of different peptide sequences, which can then be screened for a specific biological activity, such as binding to a disease-related protein. The inclusion of α-methyl-D-phenylalanine in these libraries is particularly valuable as it introduces conformational rigidity and proteolytic stability, increasing the likelihood of identifying potent and drug-like peptide candidates. nih.gov

Researchers are continuously refining SPPS methods to better accommodate sterically hindered amino acids like α-methyl-D-phenylalanine. This includes the development of more efficient coupling reagents and optimized reaction conditions. researchgate.net Furthermore, techniques for creating cyclic peptide libraries, where the peptide chain is cyclized to further constrain its conformation, are being adapted for automated synthesis with modified amino acids. researchgate.net

The ability to rapidly synthesize large libraries of peptides containing α-methyl-D-phenylalanine will accelerate the discovery of new therapeutic leads for a wide range of diseases.

Exploring Novel Biological Functions Beyond Established Enzyme Interactions

While α-methyl-D-phenylalanine is known for its role as a precursor for certain neurotransmitters, recent research has begun to uncover novel biological functions that extend far beyond these established enzyme interactions.

One exciting application is in the field of peptide stapling . A study has demonstrated the use of α-methyl-L-phenylalanine for noncovalent peptide stapling to stabilize α-helical peptidomimetics. researchgate.net This strategy was used to create a stable mimetic of the B-chain of human relaxin-3, a neuropeptide. The resulting mimetic was remarkably stable in serum and fully mimicked the biological function of the native peptide. researchgate.net This approach opens the door to developing highly stable and active peptide-based drugs that target protein-protein interactions.

Another area of emerging interest is the antimicrobial potential of peptides containing α-methyl-D-phenylalanine. Research has shown that dipeptides containing (S)-α-methyl-phenylalanine exhibit antifungal activity against certain fungal strains. researchgate.net This suggests that incorporating this modified amino acid into antimicrobial peptides could lead to the development of new antibiotics with improved efficacy and stability.

Furthermore, α-methyl-D-phenylalanine derivatives are being explored in the context of cancer therapy and diagnostics . For instance, 2-211At-astato-α-methyl-L-phenylalanine is a radiolabeled analog developed for targeted alpha therapy, a form of cancer treatment. nih.gov Additionally, fluorinated derivatives of α-methyl-L-phenylalanine have been developed as specific tracers for L-type amino acid transporter 1 (LAT1), which is overexpressed in many cancers, enabling tumor imaging with positron emission tomography (PET). thno.orgnih.gov

These examples highlight the untapped potential of α-methyl-D-phenylalanine in various therapeutic areas, driven by its unique ability to modulate the structure and function of peptides.

Development of Machine Learning and AI Models for Predicting α-methyl-D-Phenylalanine Properties and Applications in Research

Predicting Peptide Conformation and Activity: One of the key challenges in peptide design is predicting the three-dimensional structure (conformation) of a peptide and how that structure relates to its biological activity. The α-methyl group of α-methyl-D-phenylalanine significantly influences the peptide backbone's conformation. researchgate.net ML models, particularly deep learning architectures, can be trained on large datasets of peptide structures to predict the conformational preferences of peptides containing α-methyl-D-phenylalanine. nih.govnih.gov This predictive power can guide the design of peptides with specific shapes to enhance their binding affinity and selectivity for a biological target.

Virtual Screening of Peptide Libraries: AI can be used to perform virtual high-throughput screening of massive digital libraries of peptides containing α-methyl-D-phenylalanine. mdpi.com Instead of synthesizing and testing millions of compounds in the lab, AI models can predict the binding affinity of each peptide to a target protein, allowing researchers to prioritize the most promising candidates for synthesis and experimental validation. This in silico approach significantly reduces the time and cost of drug discovery.

De Novo Peptide Design: Generative AI models can go a step further and design entirely new peptide sequences with desired properties. By learning the complex relationships between peptide sequence, structure, and function, these models can generate novel peptides containing α-methyl-D-phenylalanine that are optimized for a specific therapeutic purpose.

Predicting ADME/Tox Properties: A critical aspect of drug development is understanding a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox). ML models can be trained to predict these properties for peptides containing α-methyl-D-phenylalanine, helping to identify candidates with favorable drug-like characteristics early in the discovery process. nih.gov

Q & A

Q. How is enantiopure D-phenylalanine synthesized for biochemical research?

Enantiopure D-phenylalanine can be synthesized via enzymatic resolution of racemic mixtures using immobilized phenylalanine ammonia-lyase (PAL). For example, RgPAL immobilized on MCM-41 achieved 99% optical purity (eeD) and a productivity of 7.2 g L⁻¹ h⁻¹ in a recirculating packed-bed reactor (RPBR) scaled 25-fold . Key parameters include pH control (8.0–9.0), temperature (40–50°C), and substrate concentration (50–100 mM) to optimize conversion rates and enzyme stability.

Q. What analytical methods are used to quantify D-phenylalanine enantiomers?

Molecularly imprinted polymer-based extended-gate field-effect transistor (MIP-FET) chemosensors enable selective detection of D-phenylalanine, achieving sensitivity thresholds of ~1 µM. Calibration plots for D- vs. L-enantiomers show distinct responses due to stereoselective binding . Additionally, gas chromatography-electron ionization mass spectrometry (GC-EI-MS) measures trace D-phenylalanine in protein turnover studies, detecting levels as low as 0.05 ng/mL with minimal matrix interference .

Q. What role does D-phenylalanine play in peptide synthesis?

D-Phenylalanine enhances peptide stability against enzymatic degradation compared to its L-isomer. For example, Fmoc-D-phenylalanine derivatives are used in solid-phase synthesis to resist proteolysis, critical for designing peptide-based therapeutics. The D-configuration disrupts protease recognition, prolonging half-life in biological systems .

Advanced Research Questions

Q. How do structural differences between D- and L-phenylalanine affect enzyme-substrate interactions?

X-ray crystallography (2.0 Å resolution) reveals that D-phenylalanine binds to non-ribosomal peptide synthetases with an RMSD of 0.19 Å compared to L-phenylalanine. Key hydrogen bonds and hydrophobic interactions (e.g., π-stacking with Trp134H in antibody complexes) stabilize D-enantiomer binding, despite lower conformational flexibility . This stereoselectivity is critical for designing enzyme inhibitors or chiral catalysts.

Q. What methodological challenges arise in pharmacokinetic studies of D-phenylalanine for anti-inflammatory applications?

D-Phenylalanine’s low solubility (0.1–0.5 mL/mouse vs. 1 M for D-proline) necessitates careful dosing protocols in murine models. Despite a 3x higher Vmax for PEG-fDAO (a therapeutic enzyme), its short plasma half-life (t1/2 = 7.67 h) limits repeated administration. Studies must balance enzyme activity, toxicity, and solubility to achieve therapeutic efficacy in lung inflammation models .

Q. How does D-phenylalanine enhance cognitive function via carbonic anhydrase (CA) activation?

In mice, D-phenylalanine (50 mg/kg) increases CA activity in brain homogenates by 60%, improving object recognition memory. Co-administration with acetazolamide (a CA inhibitor) blocks this effect, confirming CA-dependent mechanisms. Experimental designs should control for off-target effects on catecholamine synthesis, which may confound results .

Q. What computational tools predict D-phenylalanine’s binding affinity to antibodies?

Molecular docking (e.g., LUDI scoring) identifies four hydrogen bonds (e.g., His42L and Gln107L interactions) and hydrophobic contacts (Tyr40L, Trp134H) critical for anti-D-amino acid antibody binding. Predicted dissociation constants (11 µM) align with experimental values (1.4 µM), validating these models for antibody engineering .

Q. How can enzymatic D-phenylalanine production be scaled efficiently?

Immobilizing RgPAL in RPBRs improves operational stability, maintaining >99% conversion over 384 hours (16 cycles). Scale-up requires optimizing flow rates (5–10 mL/min) and bed porosity to prevent substrate diffusion limitations. Productivity increases linearly with reactor volume, reaching 7.2 g L⁻¹ h⁻¹ in 25-fold scaled systems .

Q. What contradictions exist in D-phenylalanine’s therapeutic efficacy for pain management?

While D-phenylalanine inhibits enkephalin degradation (prolonging analgesia in rodent models), clinical trials show inconsistent results. For example, human studies report no significant pain reduction compared to placebo, possibly due to variability in blood-brain barrier penetration or endorphin kinetics .

Q. How do solubility limitations impact experimental design in D-phenylalanine studies?

D-Phenylalanine’s aqueous solubility (24–40x lower than D-proline) necessitates alternative formulations, such as co-solvents (e.g., DMSO) or prodrug strategies. In murine anti-inflammatory studies, low bolus doses (0.1 mL/mouse) are used to avoid precipitation, complicating direct comparisons with more soluble analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.